1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea
Description
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a dimethylamino-substituted phenylpropyl chain and a methoxyethyl group.
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-18(2)14-8-6-13(7-9-14)5-4-10-16-15(19)17-11-12-20-3/h6-9H,4-5,10-12H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJDZJWKTSBLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea, identified by CAS number 1207019-73-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₂₅N₃O₂
- Molecular Weight : 279.38 g/mol
- Structure : The compound features a urea linkage, which is significant for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar compounds have shown efficacy as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumorigenesis and angiogenesis .
- Cytotoxicity : Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antiproliferative Activity
A comparative analysis of antiproliferative effects against various cancer cell lines reveals that the compound exhibits significant activity. The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea | MDA-MB-231 (breast cancer) | TBD |
| Compound A (related structure) | A549 (lung cancer) | 14.2 |
| Compound B (related structure) | HeLa (cervical cancer) | 9.5 |
Note : TBD indicates that specific IC50 data for the compound is yet to be determined.
Cytotoxicity Studies
Research has demonstrated that the compound can induce cytotoxic effects in human lymphocytes. The following effects were observed:
- Mitotic Index Reduction : A decrease in the mitotic index was noted, indicating impaired cell division.
- Chromosomal Aberrations : Increased rates of chromosomal aberrations were recorded, suggesting genotoxic potential .
Case Studies
- In vitro Studies on Cancer Cell Lines : A study investigated the antiproliferative effects of this compound on MDA-MB-231 cells, revealing a notable reduction in cell viability compared to control groups treated with standard chemotherapeutics .
- Genotoxicity Assessment : Another study assessed the genotoxic effects of structurally similar compounds, indicating that modifications in the chemical structure can significantly alter biological outcomes, including increased cytotoxicity and genotoxicity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized for higher yield and purity?
- Methodological Answer : The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, a plausible route starts with reacting 3-(4-(dimethylamino)phenyl)propylamine with 2-methoxyethyl isocyanate under inert conditions. Key optimization steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reactivity and solubility .
- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with purity confirmed via HPLC (>95%) .
Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., urea carbonyl at ~160 ppm) and confirms substitution patterns on aromatic rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ expected for C₁₉H₃₀N₄O₂) and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity and monitors degradation products .
Advanced Research Questions
Q. How can computational chemistry tools be integrated to predict reaction pathways and optimize the synthesis of 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example:
- Reaction Path Search : Tools like GRRM or Gaussian explore potential routes for isocyanate-amine coupling .
- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize polarity and reaction rates .
- Machine Learning : Training models on similar urea syntheses can predict optimal conditions (e.g., temperature, catalyst) .
Q. What experimental design strategies are recommended to systematically investigate the structure-activity relationships (SAR) of 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea derivatives?
- Methodological Answer : Use a factorial design to vary substituents (e.g., methoxy position, alkyl chain length) and assess biological outcomes:
- Variables : Hydrophobicity (logP), electronic effects (Hammett constants), steric bulk .
- Assays : Enzyme inhibition (IC₅₀) or receptor binding (Kd) to correlate structural features with activity .
- Data Analysis : Multivariate regression identifies dominant factors (e.g., methoxy group enhances solubility but reduces receptor affinity) .
Q. How can contradictory data regarding the biological activity of 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea be resolved through methodological approaches?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate studies across independent labs with standardized protocols .
- Purity Validation : LC-MS/NMR ensures no degradation products interfere with activity .
- Target Profiling : Use orthogonal assays (e.g., SPR for binding, cellular assays for functional effects) to confirm mechanism .
Q. What are the key considerations for designing in vitro and in vivo studies to evaluate the pharmacokinetic properties of 1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(2-methoxyethyl)urea?
- Methodological Answer :
- In Vitro :
- Metabolic Stability : Incubate with liver microsomes to measure half-life (t₁/₂) and identify CYP450 isoforms involved .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction .
- In Vivo :
- Dosing Route : Oral vs. intravenous administration to assess bioavailability .
- Tissue Distribution : Radiolabeled compound tracking via PET/SPECT imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
